Losartan (potassium)
Overview
Description
Losartan (potassium), known by its generic name losartan, is a medication primarily used to treat high blood pressure (hypertension). It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). By blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, Losartan (potassium) helps to relax blood vessels, thereby lowering blood pressure and improving blood flow . It is also used to protect the kidneys from damage due to diabetes and to reduce the risk of stroke in patients with high blood pressure and an enlarged heart .
Preparation Methods
The synthesis of losartan involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl intermediate: This involves the reaction of 2-chlorobenzyl chloride with 4-chlorobiphenyl in the presence of a base.
Tetrazole formation: The biphenyl intermediate is then reacted with sodium azide and triethylamine to form the tetrazole ring.
Imidazole ring formation: The tetrazole intermediate is then reacted with 2-butyl-4-chloro-5-formylimidazole to form losartan.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of different solvents, catalysts, and reaction conditions .
Chemical Reactions Analysis
Losartan undergoes several types of chemical reactions:
Oxidation: Losartan can be oxidized to form its active metabolite, EXP3174, which is more potent than losartan itself.
Hydrolysis: Under acidic or basic conditions, losartan can undergo hydrolysis to form various degradation products.
Substitution: Losartan can undergo substitution reactions, particularly at the tetrazole ring, to form different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions include the active metabolite EXP3174 and various degradation products .
Scientific Research Applications
Losartan has a wide range of scientific research applications:
Mechanism of Action
Losartan works by selectively blocking the angiotensin II receptor subtype 1 (AT1). Angiotensin II is a potent vasoconstrictor that increases blood pressure by causing blood vessels to tighten. By blocking the AT1 receptor, losartan prevents angiotensin II from exerting its effects, leading to vasodilation and reduced blood pressure . Additionally, losartan reduces the secretion of aldosterone, a hormone that increases sodium and water retention, further contributing to its blood pressure-lowering effects .
Comparison with Similar Compounds
Losartan is compared with other ARBs such as valsartan, irbesartan, and candesartan. While all ARBs work by blocking the angiotensin II receptor, losartan has some unique features:
Metabolism: Losartan is metabolized to an active metabolite, EXP3174, which is more potent and has a longer half-life.
Renal Protection: Losartan has been shown to have specific protective effects on the kidneys, making it particularly useful in patients with diabetic nephropathy.
Side Effect Profile: Losartan is less likely to cause a persistent cough compared to angiotensin-converting enzyme (ACE) inhibitors.
Similar compounds include:
Valsartan: Another ARB used to treat hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Candesartan: Used for hypertension and heart failure.
Properties
Molecular Formula |
C22H22ClKN6O |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
potassium;[2-butyl-5-chloro-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C22H22ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3;/q-1;+1 |
InChI Key |
OXCMYAYHXIHQOA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=N[N-]N=N4)CO)Cl.[K+] |
Origin of Product |
United States |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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